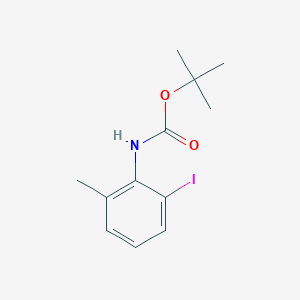

Tert-butyl (2-iodo-6-methylphenyl)carbamate

Description

Tert-butyl (2-iodo-6-methylphenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (BOC) protecting group attached to a phenyl ring substituted with iodine at the 2-position and a methyl group at the 6-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and heterocyclic scaffolds . Its iodine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization of the aromatic ring.

Properties

IUPAC Name |

tert-butyl N-(2-iodo-6-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCICUKQPGXXSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-iodo-6-methylphenol with tert-butyl chloroformate

This method uses 2-iodo-6-methylphenol as the starting material, which reacts with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine under anhydrous conditions. The base scavenges the hydrochloric acid generated during the reaction, facilitating carbamate formation.

$$

\text{2-Iodo-6-methylphenol} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Anhydrous conditions}} \text{Tert-butyl (2-iodo-6-methylphenyl)carbamate}

$$

Typical solvents include tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate. The reaction is often conducted at 0–25 °C to control the rate and minimize side reactions. The product is isolated by extraction and purified via column chromatography or crystallization.

Reaction of 2-iodo-6-methylaniline with tert-butyl carbonochloridate

An alternative approach involves the amine derivative 2-iodo-6-methylaniline reacting with tert-butyl carbonochloridate (Boc-Cl) under similar base-mediated conditions. This method is effective for protecting the amine functionality as the Boc-carbamate.

Industrial Scale Synthesis

Industrial production scales up the laboratory methods with optimized reaction parameters to ensure high yield, purity, and safety. Continuous flow reactors and automated systems are employed to enhance reaction control, heat dissipation, and throughput. Reaction conditions such as temperature, stoichiometry, and solvent choice are fine-tuned to maximize efficiency.

- Detailed Research Findings and Data

The following table summarizes key experimental parameters and yields reported in literature and industrial sources for the preparation of this compound:

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Iodo-6-methylphenol | tert-butyl chloroformate, triethylamine (base) | THF / DCM | 0–25 | 85–90 | Anhydrous conditions, slow addition |

| 2 | 2-Iodo-6-methylaniline | tert-butyl carbonochloridate, pyridine (base) | DCM / Ethyl acetate | 0–25 | 80–88 | Protection of amine group |

| 3 | 2-Iodo-6-methylphenol | tert-butyl chloroformate, triethylamine, continuous flow | Ethyl acetate | Controlled (0–25) | >90 | Industrial scale, flow reactor optimized |

- Mechanistic Considerations

The carbamation reaction proceeds via nucleophilic attack of the phenolic oxygen or amine nitrogen on the electrophilic carbonyl carbon of tert-butyl chloroformate. The base neutralizes the released HCl, preventing side reactions. The iodine substituent at the ortho position is inert under these conditions but can serve as a handle for further functionalization via substitution reactions.

- Purification and Characterization

Purification is typically achieved through silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents. Characterization methods include:

- NMR Spectroscopy: The tert-butyl group appears as a singlet around 1.4 ppm (9H) in ^1H NMR; aromatic protons show characteristic splitting due to 2-iodo-6-methyl substitution.

- Mass Spectrometry: Molecular ion peak at m/z 336 [M+H]^+ confirms molecular weight.

- X-ray Crystallography: Used for structural confirmation, especially to verify iodine position and carbamate linkage.

- Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Base | Solvent | Temperature | Yield (%) | Scale | Notes |

|---|---|---|---|---|---|---|---|---|

| Phenol carbamation | 2-Iodo-6-methylphenol | tert-butyl chloroformate | Triethylamine | THF, DCM | 0–25 °C | 85–90 | Lab/Industrial | Standard method, scalable |

| Amine protection | 2-Iodo-6-methylaniline | tert-butyl carbonochloridate | Pyridine | DCM, Ethyl acetate | 0–25 °C | 80–88 | Lab scale | Effective for amine protection |

| Continuous flow synthesis | 2-Iodo-6-methylphenol | tert-butyl chloroformate | Triethylamine | Ethyl acetate | Controlled | >90 | Industrial | Enhanced safety and throughput |

- Conclusion

The preparation of this compound is well-established via carbamation of 2-iodo-6-methylphenol or 2-iodo-6-methylaniline with tert-butyl chloroformate or related reagents under base-mediated conditions. Industrial methods optimize these reactions using continuous flow technology to improve yield and safety. The compound’s iodine substituent allows for further synthetic modifications, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-iodo-6-methylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.

Major Products

Substitution: Formation of substituted phenyl carbamates.

Oxidation: Formation of 2-iodo-6-methylbenzaldehyde or 2-iodo-6-methylbenzoic acid.

Reduction: Formation of 2-iodo-6-methylaniline.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-iodo-6-methylphenyl)carbamate serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The presence of the iodo group makes it an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited to synthesize more complex molecules.

- Formation of Carbamates : As a carbamate, it can be used to synthesize other carbamate derivatives, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development:

- Anticancer Activity : Some studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves disrupting cellular signaling pathways essential for cancer cell proliferation.

- Neuroprotective Effects : Research into related carbamate compounds has shown promise in neuroprotection against diseases like Alzheimer's. For instance, derivatives have been studied for their ability to inhibit acetylcholinesterase and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Case Studies and Experimental Findings

Several studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Synthesis of Anticancer Agents

In a study focused on synthesizing new anticancer agents, this compound was utilized as a key intermediate. The resulting compounds showed significant cytotoxicity against various cancer cell lines, indicating potential for further development into therapeutic agents.

Case Study 2: Neuroprotective Properties

A related compound was tested for its neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. The results demonstrated that the compound could mitigate cell death and reduce inflammatory markers such as TNF-alpha, showcasing its potential role in treating neurodegenerative diseases .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Application Area | Key Findings |

|---|---|---|---|

| This compound | Structure | Organic Synthesis | Effective intermediate for nucleophilic substitution |

| Tert-butyl (4-hydroxy-3-(3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl carbamate | Structure | Neuroprotection | Inhibits Aβ aggregation and protects astrocytes |

| Tert-butyl carbamate | Structure | General Synthesis | Versatile reagent for various chemical transformations |

Mechanism of Action

The mechanism of action of tert-butyl (2-iodo-6-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (2-iodo-6-methylphenyl)carbamate are best understood through comparison with analogous tert-butyl carbamate derivatives. Below, key differences in substituent effects, synthetic utility, and applications are analyzed.

Substituent Effects on Reactivity and Stability

Key Insights :

- Iodine vs. Bromine/Chlorine : Iodo derivatives exhibit faster reaction kinetics in cross-couplings due to weaker C–I bonds, but they are more prone to light-induced degradation .

- Methyl vs. Amino Groups: Methyl groups increase hydrophobicity and steric bulk, whereas amino groups enhance solubility and participation in hydrogen bonding .

Deprotection Efficiency

- BOC removal with trifluoroacetic acid (TFA) proceeds efficiently (94% yield) for iodophenyl derivatives, comparable to bromo/chloro analogs, indicating minimal steric interference .

Biological Activity

Tert-butyl (2-iodo-6-methylphenyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from 3-t-butylphenol. The compound is synthesized through the reaction of 2-iodo-6-methylphenol with tert-butyl carbamate under specific conditions, often utilizing solvents like tetrahydrofuran (THF) and reagents such as potassium t-butoxide. The following table summarizes the key steps in the synthesis process:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 3-t-butylphenol, Iodine, NaI in NaOH | 90% |

| 2 | Bromine in CH₂Cl₂ | 50% |

| 3 | THF, Kt-BuO, Methylcarbamoyl chloride | Final product |

This compound has been studied for its inhibitory effects on various biological targets. Notably, it exhibits activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition suggests potential applications as an insecticide or therapeutic agent for neurodegenerative diseases.

Case Studies and Findings

- Inhibition of Acetylcholinesterase : Research indicates that carbamate derivatives, including this compound, effectively inhibit AChE, which could lead to their use in controlling mosquito populations that spread diseases . The compound's IC50 values indicate strong inhibitory potential compared to other known inhibitors.

- Antiproliferative Activity : In vitro studies have shown that certain carbamates exhibit antiproliferative effects on various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against T-cell malignancies . Although specific data on this compound is limited, its structural similarity suggests a potential for similar activity.

- Neuroprotective Effects : Some studies have explored the neuroprotective properties of related carbamates in models of ischemia/reperfusion injury. These compounds were shown to attenuate neuronal damage and exhibit antioxidant properties . While direct evidence for this compound remains to be established, its structural attributes may confer similar benefits.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound and related compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2-iodo-6-methylphenyl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-iodo-6-methylaniline with tert-butyl carbonochloridate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions . For halogenated aryl carbamates, coupling reagents like EDCI/HOBt may enhance yield by activating the carbonyl intermediate . Key steps include:

- Amine protection : React the aniline derivative with Boc anhydride in dichloromethane at 0–25°C.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of the coupling agent to suppress side reactions .

Q. How can researchers reliably characterize this compound?

- Methodological Answer :

- NMR spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm (9H) in H NMR. The aromatic protons (2-iodo-6-methyl substitution) show distinct splitting patterns: a doublet for H-4 (δ ~7.2 ppm) and a singlet for the methyl group (δ ~2.3 ppm) .

- Mass spectrometry : Expect a molecular ion peak [M+H] at m/z 336 (CHINO).

- X-ray crystallography : For structural confirmation, use SHELX programs to resolve iodine’s heavy-atom effects, which aid in phasing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Optimize the geometry using Gaussian at the B3LYP/6-31G(d) level to evaluate the C–I bond dissociation energy, which influences Suzuki-Miyaura coupling efficiency .

- Transition state analysis : Identify steric effects from the tert-butyl group that may hinder Pd catalyst coordination.

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess their impact on reaction kinetics .

Q. How should researchers address contradictions in reported diastereoselectivity during functionalization of this carbamate?

- Methodological Answer :

- Chiral chromatography : Separate diastereomers using a Chiralpak column (hexane/isopropanol) to quantify enantiomeric excess .

- Mechanistic studies : Perform kinetic isotopic labeling (e.g., C NMR) to determine if selectivity arises from steric hindrance or electronic effects of the iodine substituent .

- Crystallographic comparison : Resolve crystal structures of diastereomers using SHELXL to correlate spatial arrangements with reactivity .

Q. What strategies mitigate decomposition of this compound under acidic conditions?

- Methodological Answer :

- Stability assays : Monitor decomposition via HPLC under varying pH (1–6) to identify critical degradation thresholds .

- Protecting group alternatives : Compare Boc with Fmoc groups; the latter may offer better stability in acidic media but requires UV monitoring for deprotection .

- Buffered conditions : Use phosphate buffers (pH 4–5) during reactions to minimize Boc cleavage while maintaining iodine’s electrophilicity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for tert-butyl carbamate derivatives?

- Methodological Answer :

- Purification validation : Ensure consistent recrystallization solvents (e.g., ethanol vs. ethyl acetate) .

- DSC analysis : Perform differential scanning calorimetry to detect polymorphic forms that may explain variability .

- Inter-lab calibration : Cross-validate melting point apparatuses using standard references (e.g., caffeine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.